

Application Notes and Protocols for BI-9564 In Vivo Dosing and Administration

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the optimal in vivo dosing and administration of **BI-9564**, a selective inhibitor of the bromodomains of BRD9 and BRD7. The following protocols and data are intended to facilitate preclinical research in acute myeloid leukemia (AML) and other relevant cancer models.

Mechanism of Action and Target Profile

BI-9564 is a potent and selective chemical probe that targets the bromodomains of BRD9 and BRD7, which are components of the non-canonical BAF (ncBAF) and BAF (BRG1/BRM-associated factors) chromatin remodeling complexes, respectively.[1][2] By binding to the acetyl-lysine reading pocket of these bromodomains, BI-9564 disrupts their interaction with acetylated histones, thereby modulating gene transcription.[1][2] In the context of AML, BRD9 has been shown to be essential for sustaining MYC transcription, promoting rapid cell proliferation, and maintaining a block in differentiation.[3] Inhibition of BRD9 with compounds like BI-9564 leads to the suppression of MYC expression and a consequent arrest of proliferation in AML cells.[3]

In Vitro Potency and Selectivity

A summary of the in vitro activity of **BI-9564** is presented in the table below. The compound exhibits high affinity for the BRD9 bromodomain and lower affinity for the closely related BRD7.



[4] It is highly selective against other bromodomain families, including the BET family (BRD2, BRD3, BRD4).[4]

Target	Binding Affinity (Kd, nM)	Cellular Activity (EC50, nM)
BRD9	14.1[5]	800 (EOL-1 AML cells)[6][7]
BRD7	239[5]	-
BET Family	>100,000 (IC50)[6]	-

In Vivo Pharmacokinetics and Dosing

BI-9564 displays a favorable pharmacokinetic (PK) profile for in vivo studies, characterized by high oral bioavailability.[4][8] The recommended and tested oral dose for efficacy in a disseminated mouse model of AML is 180 mg/kg.[4][6]

Pharmacokinetic Parameters in Mice

While comprehensive dose-escalation PK data is limited in the public domain, studies at the 180 mg/kg oral dose in non-tumor-bearing mice have demonstrated high systemic exposure.[9]

Dose (Oral)	AUC0-last (nM·h)	Cmax (nM)	Tmax (h)	Half-life (t1/2) (h)
180 mg/kg	268,000[9]	Not Reported	Not Reported	Not Reported

Note: The mean total plasma concentrations of **BI-9564** at this dose were found to exceed the in vitro EC50 for EOL-1 cellular proliferation (800 nM) for 20 hours following administration.[9]

Experimental Protocols Preparation of BI-9564 for Oral Administration

Materials:

BI-9564 powder



•	Dimethy	/l sulfoxide	(DMSO))
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- PEG300
- Tween 80
- Sterile water or saline

Procedure:

- Prepare a stock solution of **BI-9564** in DMSO. For example, a 6 mg/mL stock solution.
- To prepare the final dosing formulation, first mix 5% DMSO (from the stock solution) with 40% PEG300.
- Add 5% Tween 80 to the DMSO/PEG300 mixture and mix thoroughly until the solution is clear.
- Add 50% sterile water or saline to the mixture to reach the final desired concentration.
- The final formulation should be a clear solution and should be used immediately after preparation.

In Vivo Efficacy Study in a Disseminated AML Xenograft Model

This protocol describes a typical efficacy study using the EOL-1 human AML cell line in immunodeficient mice.

Cell Line:

• EOL-1 cells engineered to express luciferase for in vivo bioluminescence imaging.

Animal Model:

• Immunodeficient mice (e.g., NOD/SCID gamma (NSG) or similar strains).

Procedure:



- · Cell Culture and Implantation:
 - Culture EOL-1-luciferase cells under standard conditions.
 - On the day of implantation (Day 0), harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free RPMI).
 - Inject 5 x 105 EOL-1 cells intravenously (IV) into the tail vein of each mouse.
- Treatment Schedule:
 - Begin treatment on Day 5 post-cell implantation.
 - Administer BI-9564 orally at a dose of 180 mg/kg, once daily.
 - Prepare a vehicle control solution (e.g., the formulation without BI-9564) and administer it to the control group.
 - Continue daily treatment as tolerated by the animals. In some studies, treatment has been administered from day 5 to day 17, with a brief interruption if body weight loss exceeds 15%.[1]
- · Monitoring Tumor Burden:
 - Monitor tumor progression via bioluminescence imaging (BLI) 2-3 times per week.
 - BLI Procedure:
 - Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
 - Anesthetize the mice (e.g., with isoflurane).
 - Acquire images between 8-12 minutes post-luciferin injection, as this is typically the time of peak photon emission.[10]
 - Quantify the bioluminescent signal (photons/second/cm²/steradian) from a defined region of interest.

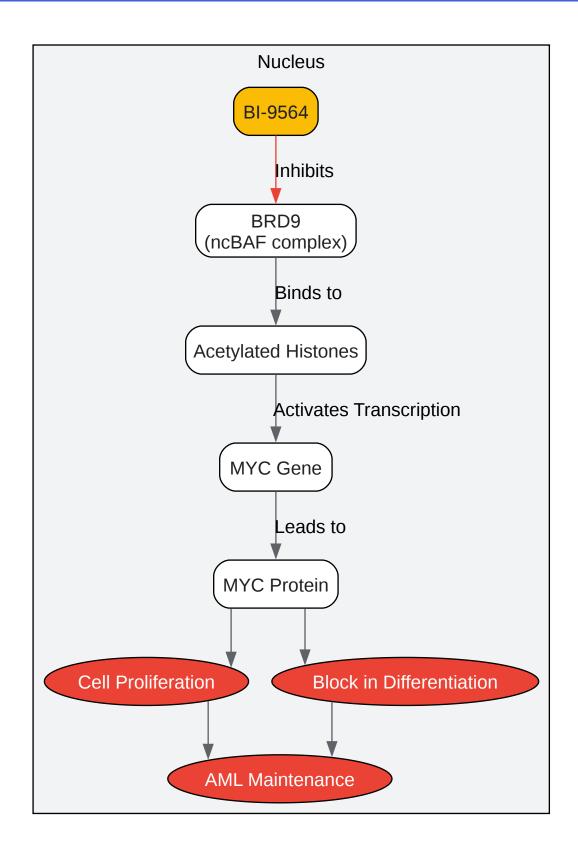


• Endpoint Analysis:

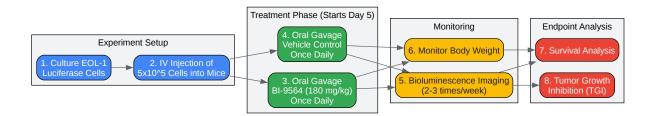
- The primary endpoint is typically survival. Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., significant weight loss, hind limb paralysis).
- Calculate the median tumor growth inhibition (TGI) based on the bioluminescence signal at specific time points. A median TGI of 52% on day 18 has been reported for BI-9564 at 180 mg/kg.[4]
- At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis (e.g., flow cytometry to determine the percentage of human CD45+ cells).

Visualizations Signaling Pathway of BI-9564 in AML









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